molecular formula C21H23NO4S B2397031 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034330-95-3

4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Katalognummer: B2397031
CAS-Nummer: 2034330-95-3
Molekulargewicht: 385.48
InChI-Schlüssel: LXKWDNACSHWROR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic benzamide derivative engineered for advanced pharmaceutical and medicinal chemistry research. Its sophisticated molecular architecture, incorporating both furan and thiophene heterocyclic systems, positions it as a high-value scaffold for exploring novel biologically active compounds. The structure suggests potential as a key intermediate in the development of new anti-inflammatory and analgesic agents, given that related furan-carbonyl hydrazide derivatives have demonstrated pronounced biological activities in scientific studies . Researchers are investigating this compound primarily as a precursor in the synthesis of complex heterocyclic systems, which are prevalent in many modern therapeutic agents. The presence of multiple hydrogen-bonding acceptors and donors, along with its rigid, aromatic domains, makes it a candidate for structure-activity relationship (SAR) studies aimed at modulating interactions with enzymatic targets. Current applications are focused on early-stage drug discovery, including target identification, in vitro screening assays, and the development of new synthetic methodologies for hybrid heterocycle construction . This specialty chemical is provided exclusively for laboratory research to support innovation in chemical biology and the development of new pharmacologically active molecules.

Eigenschaften

IUPAC Name

4-butoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-2-3-11-25-18-8-6-16(7-9-18)20(23)22-15-21(24,17-10-13-27-14-17)19-5-4-12-26-19/h4-10,12-14,24H,2-3,11,15H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKWDNACSHWROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can be represented as follows:

PropertyValue
Molecular Formula C21H23NO4S
Molecular Weight 385.5 g/mol
CAS Number 1795195-69-5

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The presence of the furan and thiophene groups allows for specific binding interactions with proteins or enzymes. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity and specificity.

Research indicates that similar benzamide derivatives may influence heart function by modulating left ventricular pressure (LVP) and reducing infarct areas in ischemia-reperfusion injury models. This suggests that 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide may have cardioprotective effects, potentially through pathways involving muscarinic receptors and nitric oxide synthase activation .

Cardiovascular Effects

A study investigating the effects of related benzamide derivatives on heart failure showed that compounds could significantly decrease infarct size and LVP. These findings suggest that 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide may exhibit similar cardioprotective properties, potentially making it a candidate for further cardiovascular research .

Anticancer Potential

The structural characteristics of this compound position it as a potential lead in anticancer drug development. Benzamide derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds with similar scaffolds have demonstrated inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in cancer cell metabolism .

Comparative Analysis with Similar Compounds

A comparison with other benzamide derivatives reveals the unique properties of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide:

Compound NameKey FeaturesBiological Activity
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide Contains bifuran and thiophene groupsAnticancer potential
Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate Hydroxy group enhances solubilityCardiovascular effects
4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide Unique butoxy group influences reactivityPotential cardioprotective

Case Studies

  • Cardiovascular Study : In an ischemia-reperfusion model, related benzamide derivatives exhibited reduced infarct size and improved LVP. The study concluded that these compounds could activate M₂-muscarinic receptors and nitric oxide pathways, indicating a mechanism for their cardioprotective effects .
  • Anticancer Research : Investigations into benzamide derivatives targeting DHFR showed promising results in inhibiting cancer cell growth. The incorporation of specific functional groups significantly influenced their potency, suggesting that structural modifications could enhance therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Reference) Core Structure Substituents Key Features/Properties
Target Compound Benzamide - 4-butoxy
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)
Multiple heterocycles (furan, thiophene) enhance π-π stacking and H-bonding potential.
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Benzamide - N-(2-(3,4-dimethoxyphenyl)ethyl) Electron-rich dimethoxyphenyl group; synthesized in 80% yield.
T-67 (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide) Benzamide - N-(2-hydroxy-2-(4-methoxyphenyl)ethyl) Hydroxy and methoxy groups improve solubility and H-bonding.
5-Bromo-2-hydroxy-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide Benzamide - 5-bromo
- N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)
Bromo substituent increases molecular weight (366.2 g/mol); may enhance lipophilicity.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide Benzamide - 4-fluoro
- N-(thienylidene-fluorophenyl)
Thiophene and fluorophenyl groups enhance electronic interactions.
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + oxadiazole - Sulfamoyl
- Oxadiazole with furan
Furan-oxadiazole hybrid; antifungal activity against Candida spp. .

Structural and Functional Insights

Heterocyclic Substituents :

  • The target compound’s furan and thiophene groups contrast with simpler aryl substituents in analogs like Rip-B (dimethoxyphenyl) or T-67 (methoxyphenyl). These heterocycles may improve binding to biological targets (e.g., enzymes or DNA) through enhanced π-π interactions and polarity .
  • LMM11 (), which contains a furan-oxadiazole hybrid, demonstrated antifungal activity, suggesting that furan derivatives in benzamides could play a role in targeting fungal pathogens .

Hydroxyethyl Side Chain: The hydroxyl group in the ethylamine side chain (shared with T-67 and the compound) likely enhances solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs.

Butoxy vs. Methoxy Groups :

  • The 4-butoxy group in the target compound increases lipophilicity compared to methoxy or hydroxy substituents (e.g., in T-67 or Rip-B). This could influence membrane permeability and pharmacokinetics .

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

4-Butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (molecular formula: C₂₁H₂₃NO₄S , molecular weight: 385.5 g/mol ) features a central ethanolamine backbone substituted with furan-2-yl and thiophen-3-yl groups, coupled to a 4-butoxybenzamide moiety. The presence of multiple heterocycles (furan and thiophene) and a tertiary alcohol introduces synthetic challenges, including:

  • Steric hindrance during amide bond formation due to the bulky ethanolamine substituents.
  • Oxidation sensitivity of the secondary alcohol, necessitating inert reaction conditions.
  • Regioselectivity in heterocyclic substitutions to ensure correct positioning of furan and thiophene groups.

Synthetic Routes and Methodologies

Route 1: Direct Amide Coupling via Acyl Chloride

This two-step approach involves synthesizing 4-butoxybenzoyl chloride followed by coupling with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine.

Step 1: Synthesis of 4-Butoxybenzoyl Chloride

4-Butoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) under reflux for 3–4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

Step 2: Amide Formation

The acyl chloride is reacted with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine (1.0 equiv) in DCM with triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring overnight. Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data:

Parameter Value Source
Yield 62–68%
Reaction Temperature 0°C → 25°C
Purification Solvent Ethyl acetate/hexane (1:3)

Route 2: Carbodiimide-Mediated Coupling

This one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-butoxybenzoic acid for amide bond formation.

Procedure

4-Butoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dry tetrahydrofuran (THF). After 30 minutes of activation, 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine (1.0 equiv) is added, and the mixture is stirred for 24 hours at 25°C. The product is extracted with ethyl acetate and washed with brine before column chromatography.

Key Data:

Parameter Value Source
Yield 70–75%
Activation Time 30 minutes
Solvent System THF

Route 3: Solid-Phase Synthesis for High-Throughput Production

Adapted from patented methodologies, this route utilizes Wang resin-bound 4-butoxybenzoic acid. The amine component is introduced via sequential coupling under microwave-assisted conditions (50°C, 30 minutes). Cleavage from the resin with trifluoroacetic acid (TFA) yields the crude product, which is purified via reverse-phase HPLC.

Advantages:

  • Reduced purification burden due to resin-bound byproducts.
  • Scalability for industrial production.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing intermediates.
  • Triethylamine outperforms weaker bases (e.g., pyridine) in neutralizing HCl during acyl chloride reactions, improving yields by 15–20%.

Temperature Control

Maintaining temperatures below 5°C during acyl chloride addition minimizes side reactions (e.g., alcohol oxidation).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, benzamide aromatic), 6.92 (d, J = 8.4 Hz, 2H), 5.21 (s, 1H, -OH), 4.01 (t, J = 6.4 Hz, 2H, -OCH₂), 3.85–3.78 (m, 2H, -CH₂NH), 2.45–2.35 (m, 4H, furan/thiophene protons).
  • HRMS (ESI): m/z calcd for C₂₁H₂₃NO₄S [M+H]⁺: 386.1423; found: 386.1421.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity for all routes.

Industrial and Environmental Considerations

  • Waste Management: THF and DCM are recovered via distillation, reducing environmental impact.
  • Cost Efficiency: Route 2 (EDC/HOBt) is preferred for small-scale synthesis, while Route 3 (solid-phase) reduces costs at larger scales.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide?

Answer:
The synthesis typically involves a multi-step approach:

Core Benzamide Formation : React 4-butoxybenzoic acid with a coupling agent (e.g., EDCI or DCC) and hydroxyethylamine derivatives.

Functionalization : Introduce the furan-2-yl and thiophen-3-yl groups via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (using Pd catalysts and boronic acids) may be employed for aromatic heterocycles .

Purification : Optimize yield and purity using column chromatography or recrystallization, monitored by TLC or HPLC .
Key Considerations : Solvent choice (e.g., dichloromethane or ethanol) and reaction temperature are critical for minimizing side products. Continuous flow reactors can enhance scalability .

Basic: How should researchers characterize this compound’s structural and chemical properties?

Answer:
Use a combination of spectroscopic and analytical methods:

  • NMR Spectroscopy : Confirm the presence of the butoxy group (δ ~1.5–1.7 ppm for CH2, δ ~3.4–3.6 ppm for OCH2), furan (δ ~6.3–7.4 ppm), and thiophene (δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected ~430–450 g/mol based on analogs) .
  • HPLC/Purity Analysis : Ensure >95% purity using reverse-phase C18 columns with UV detection .

Advanced: What methodologies are suitable for studying its interactions with biological targets?

Answer:

  • Molecular Docking : Predict binding modes with enzymes (e.g., kinases) or receptors using software like AutoDock Vina. Focus on the hydroxyethyl and thiophene moieties, which may form hydrogen bonds or π-π interactions .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to immobilized targets. Optimize ligand density on sensor chips to avoid steric hindrance .
  • Fluorescence Quenching : Monitor changes in intrinsic fluorescence of tryptophan residues in proteins upon compound binding to infer affinity .

Advanced: How can stability under varying pH and oxidative conditions be systematically evaluated?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. The benzamide core may hydrolyze under strongly acidic/basic conditions .
  • Oxidative Stress Tests : Use hydrogen peroxide (3–30 mM) or AIBN (azobisisobutyronitrile) to simulate oxidative environments. Monitor thiophene ring oxidation (e.g., sulfoxide formation) via IR or NMR .

Advanced: How to resolve contradictions in reported binding affinities across studies?

Answer:

  • Control for Assay Variability : Standardize buffer conditions (ionic strength, temperature) and protein batch. For example, SPR and ITC may yield divergent KD values due to differences in ligand immobilization .
  • Orthogonal Validation : Cross-validate using isothermal titration calorimetry (ITC) to measure enthalpy changes, complementing kinetic data from SPR .
  • Structural Analysis : Compare X-ray crystallography data (if available) with docking results to identify discrepancies in binding poses .

Basic: What preliminary biological assays are appropriate for initial screening?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases at 1–100 µM concentrations. Use fluorogenic substrates (e.g., AMC-labeled peptides) for high-throughput screening .
  • Cytotoxicity Screening : Employ MTT or resazurin assays on HEK-293 or HepG2 cells. The furan and thiophene groups may influence mitochondrial toxicity .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with [³H]-labeled antagonists to determine IC50 values .

Advanced: Which computational methods predict reactivity and regioselectivity in derivative synthesis?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., nitration) on the thiophene ring. Fukui indices can identify reactive sites .
  • Machine Learning (ML) : Train models on PubChem data to predict solubility or metabolic stability. Focus on descriptors like logP, topological surface area, and hydrogen bond donors .

Advanced: How to design a comparative study with structural analogs?

Answer:

  • Analog Selection : Compare with derivatives replacing furan (e.g., thiophen-2-yl) or varying alkoxy chains (e.g., ethoxy vs. butoxy). Prioritize analogs with published bioactivity data .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with changes in potency or selectivity. Use cluster analysis to identify key pharmacophores .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.